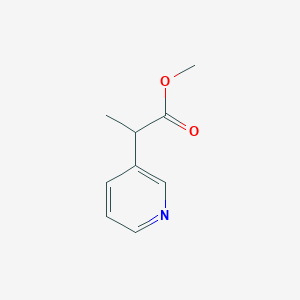

Methyl 2-(pyridin-3-yl)propanoate

Description

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to modern chemistry. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a particularly prevalent motif found in numerous natural products, pharmaceuticals, and agrochemicals. wikipedia.orgnih.gov The incorporation of a propanoate ester side chain onto this pyridine core introduces additional functional and stereochemical complexity, providing chemists with valuable building blocks for constructing more elaborate molecular architectures. The synthesis of such functionalized pyridines is a significant area of interest, with organocatalytic methods emerging as a mild and efficient approach. rsc.org

Significance of Pyridine and Ester Moieties in Organic Synthesis

The pyridine ring and the ester functional group are both cornerstones of organic synthesis, each imparting distinct and valuable properties to a molecule. The pyridine moiety, being a basic heterocycle, can participate in a variety of chemical transformations. wikipedia.org It can act as a ligand for metal catalysts, a base to facilitate reactions, and a scaffold for further functionalization through electrophilic and nucleophilic substitution reactions. wikipedia.orgrsc.org The nitrogen atom in the pyridine ring can also have a profound impact on a molecule's biological activity and physical properties, such as solubility and protein binding affinity. nih.gov

The ester group, on the other hand, is a versatile functional group that can be readily converted into a wide range of other functionalities, including carboxylic acids, amides, and alcohols. evitachem.com This reactivity makes esters key intermediates in multi-step synthetic sequences. The presence of both a pyridine ring and an ester group in pyridyl propanoates creates a bifunctional molecule with a rich and varied chemical reactivity.

Overview of Research Trajectories for Methyl 2-(pyridin-3-yl)propanoate

Research concerning this compound has primarily centered on its synthesis and its use as a precursor for more complex molecules. The compound, with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol , is a liquid at room temperature. americanelements.com Its structure, featuring a methyl group at the second position of the propanoate chain attached to the third position of the pyridine ring, offers a specific stereochemical and electronic arrangement that is of interest to synthetic chemists.

Current investigations are exploring its potential as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. lookchem.com The strategic placement of the functional groups allows for targeted modifications, making it a valuable intermediate in the design and synthesis of new chemical entities.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value |

| Chemical Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Appearance | Liquid |

| IUPAC Name | methyl 2-pyridin-3-ylpropanoate |

| SMILES | CC(C1=CN=CC=C1)C(=O)OC |

| InChI Key | KAIWOPQXZCZAGK-UHFFFAOYSA-N |

| Source: American Elements americanelements.com |

Spectroscopic Data

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the esterification of 2-(pyridin-3-yl)propanoic acid. The reactivity of this compound is dictated by its two main functional groups. The ester can undergo hydrolysis to the corresponding carboxylic acid or be reduced to an alcohol. The pyridine ring can be subjected to N-oxidation or participate in substitution reactions, although the electron-withdrawing nature of the ring can influence the reaction conditions required. wikipedia.org

Research Applications

The primary application of this compound in research lies in its role as a versatile intermediate for the synthesis of more complex molecules. americanelements.com Its structure is a component of larger, biologically active compounds. For example, derivatives of pyridyl propanoates have been investigated for their potential in various therapeutic areas. ontosight.aiontosight.aiontosight.ai The specific arrangement of the pyridine and propanoate moieties in this compound makes it a valuable starting material for creating libraries of compounds for drug discovery screening. nih.gov

Properties

IUPAC Name |

methyl 2-pyridin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(9(11)12-2)8-4-3-5-10-6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIWOPQXZCZAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154369-12-7 | |

| Record name | methyl 2-(pyridin-3-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Constants

In the ¹H NMR spectrum of Methyl 2-(pyridin-3-yl)propanoate, the protons exhibit distinct chemical shifts due to their unique electronic environments. The protons on the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) because of the deshielding effect of the aromatic system and the electronegative nitrogen atom. Specifically, the proton at the C2 position of the pyridine ring is expected to be the most downfield, followed by the protons at C6, C4, and C5. The methine proton (CH) of the propanoate group is influenced by the adjacent carbonyl group and the pyridine ring, leading to a chemical shift in the range of δ 3.5-4.5 ppm. The methyl protons of the ester group (OCH₃) are typically found around δ 3.7 ppm, while the methyl protons of the propanoate side chain (CH₃) appear more upfield, around δ 1.5 ppm. nih.gov

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The methine proton (CH) will appear as a quartet due to coupling with the three protons of the adjacent methyl group (J ≈ 7 Hz). Conversely, the methyl protons of the propanoate side chain will be split into a doublet by the single methine proton (J ≈ 7 Hz). The protons on the pyridine ring will exhibit a more complex splitting pattern due to coupling with their neighbors. For instance, the proton at C5 will be coupled to the protons at C4 and C6, resulting in a doublet of doublets.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H2 | ~8.73 | m | - |

| Pyridine H6 | ~8.68 | d | 5.6 |

| Pyridine H4 | ~8.52 | d | 8.2 |

| Pyridine H5 | ~7.99 | dd | 8.1, 5.9 |

| CH | ~4.52 | t | 7.2 |

| OCH₃ | ~3.69 | s | - |

| CH₂ (diastereotopic) | ~3.52 | dd | 14.8, 7.7 |

| ~3.42 | dd | 14.8, 6.6 |

Note: The provided data is for the related compound Methyl (2S)-2-amino-3-(pyridin-3-yl)propanoate and serves as an illustrative example. Actual values for this compound may vary slightly. Data sourced from nih.gov.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment. In this compound, eight distinct carbon signals are expected. The carbonyl carbon (C=O) of the ester group is the most downfield signal, typically appearing in the range of δ 170-175 ppm. vaia.comdocbrown.info The carbons of the pyridine ring resonate between δ 120-150 ppm. nih.gov The methine carbon (CH) is found around δ 40-50 ppm, while the methyl carbon of the ester (OCH₃) appears at approximately δ 52 ppm. nih.govvaia.com The methyl carbon of the propanoate side chain (CH₃) is the most upfield signal, resonating around δ 15-20 ppm.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168.9 |

| Pyridine C2 | ~148.1 |

| Pyridine C6 | ~141.6 |

| Pyridine C4 | ~140.5 |

| Pyridine C3 | ~135.4 |

| Pyridine C5 | ~127.6 |

| OCH₃ | ~53.9 |

| CH | ~52.7 |

| CH₂ | ~32.3 |

Note: The provided data is for the related compound Methyl (2S)-2-amino-3-(pyridin-3-yl)propanoate and serves as an illustrative example. Actual values for this compound may vary slightly. Data sourced from nih.gov.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete structural connectivity of this compound.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the methine proton (CH) and the protons of the adjacent methyl group (CH₃). Similarly, correlations between the coupled protons on the pyridine ring would be evident, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique shows correlations between protons and the carbons to which they are directly attached. It allows for the unambiguous assignment of each carbon signal by correlating it to its attached proton(s). For example, the signal for the methine proton can be directly linked to the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments are crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different parts of the molecule. For example, a correlation would be expected between the methyl protons of the ester group (OCH₃) and the carbonyl carbon (C=O). Also, correlations between the protons on the pyridine ring and the carbons of the propanoate side chain would firmly establish the connection between the two moieties.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Analysis of Carbonyl and Pyridine Ring Modes

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This band typically appears in the region of 1735-1750 cm⁻¹. docbrown.info The pyridine ring exhibits several characteristic vibrational modes. The C=C and C=N stretching vibrations within the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The in-plane and out-of-plane C-H bending vibrations of the pyridine ring also produce characteristic absorptions in the fingerprint region of the spectrum. libretexts.org Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds and can provide complementary information about the pyridine ring modes. The symmetric ring breathing vibration is often a strong and sharp band in the Raman spectrum. horiba.com

Characterization of Specific Bond Stretches and Bends

In addition to the carbonyl and pyridine ring vibrations, other specific bond stretches and bends can be identified. The C-O stretching vibrations of the ester group typically appear as two bands in the 1000-1300 cm⁻¹ region. docbrown.info The stretching and bending vibrations of the C-H bonds in the methyl and methine groups of the propanoate side chain are observed in the regions of 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending), respectively. researchgate.net The aromatic C-H stretching vibrations of the pyridine ring are expected to appear at wavenumbers above 3000 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1735-1750 docbrown.info |

| C-O (Ester) | Stretch | 1000-1300 docbrown.info |

| C=C, C=N (Pyridine) | Stretch | 1400-1600 libretexts.org |

| Aromatic C-H | Stretch | > 3000 researchgate.net |

| Aliphatic C-H | Stretch | 2850-3000 researchgate.net |

| C-H | Bend | 1350-1470 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. General procedures for the analysis of related compounds often involve techniques such as liquid chromatography-mass spectrometry (LC-MS). google.com

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The theoretical exact mass of this compound can be calculated and would be confirmed by HRMS analysis, typically using electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Theoretical Monoisotopic Mass | 165.07898 u |

| Theoretical [M+H]⁺ | 166.08626 u |

Note: This table represents theoretical values. Experimental data from dedicated HRMS analysis of this compound is not widely available in the reviewed literature.

In mass spectrometry, molecules are ionized and then break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its confirmation. While specific experimental fragmentation data for this compound is not detailed in publicly accessible sources, a hypothetical fragmentation pattern can be predicted based on its structure. Common ionization techniques that can be used to generate these fragments include electron impact (EI), chemical ionization (CI), and fast atom bombardment (FAB). google.com

Key predicted fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and cleavage at the bond between the chiral carbon and the pyridine ring.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Structure | Proposed Fragmentation | Theoretical m/z |

| [C₈H₈NO]⁺ | Loss of methoxy radical (•OCH₃) | 134.06 |

| [C₇H₈N]⁺ | Loss of carbomethoxy radical (•COOCH₃) | 106.07 |

| [C₅H₄N]⁺ | Pyridyl cation | 78.03 |

Note: The m/z values in this table are theoretical and serve to illustrate the expected fragmentation. Actual experimental observation would be required for confirmation.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state. However, publicly available crystallographic data for this specific compound is limited.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would reveal how the molecules pack in the crystal lattice. It would be anticipated that the crystal structure is stabilized by a network of intermolecular interactions. Given the molecular structure, potential interactions could include:

Hydrogen Bonding: While lacking strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group could act as hydrogen bond acceptors, potentially forming weak C-H···N or C-H···O hydrogen bonds with neighboring molecules.

C-H...π Interactions: The electron-rich pyridine ring could participate in C-H...π interactions, where a C-H bond from an adjacent molecule is directed towards the face of the aromatic ring.

The conformation of the molecule, including the orientation of the propanoate group relative to the pyridine ring, would be precisely determined from the crystallographic data. Key dihedral angles, such as the one defining the twist between the plane of the pyridine ring and the plane of the ester group, would be accurately measured. This information is crucial for understanding the molecule's steric and electronic properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide deep insights into the electronic structure and inherent reactivity of methyl 2-(pyridin-3-yl)propanoate.

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. This process reveals the most likely shape the molecule will adopt.

Table 1: Illustrative Energetic Data for a Pyridine (B92270) Propanoate Derivative (Analogous System) This table presents hypothetical data based on typical values for similar compounds to illustrate the concept.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 0.00 | 75.3 |

| 2 | 1.25 | 14.2 |

| 3 | 2.50 | 10.5 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netchemrxiv.org

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. In pyridine derivatives, the HOMO is often distributed over the pyridine ring and any electron-donating substituents, while the LUMO is typically localized on the pyridine ring and any electron-withdrawing groups. For this compound, the pyridine ring would be the primary site for both HOMO and LUMO activity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Analogous System) This table presents hypothetical data based on typical values for similar compounds to illustrate the concept.

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions denote areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.netresearchgate.net

For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The hydrogen atoms and the carbonyl carbon of the ester group would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Fukui functions take this analysis a step further by identifying the specific atoms within a molecule that are most likely to participate in a reaction. researchgate.net The Fukui function for nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack (f-) highlights the sites most prone to attack by an electrophile. For radical attacks, the f0 function is used. These functions are crucial for predicting the regioselectivity of chemical reactions. For a molecule like this compound, Fukui functions would likely confirm the nitrogen atom and specific carbons on the pyridine ring as key reactive centers.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Analogous System) This table presents hypothetical data based on typical values for similar compounds to illustrate the concept.

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.91 |

Natural Bond Orbital (NBO) Analysis for Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "bonding" units. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal important information about hyperconjugation and charge delocalization. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Table 4: Illustrative NBO Analysis for Key Interactions in this compound (Analogous System) This table presents hypothetical data based on typical values for similar compounds to illustrate the concept.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | π(C2-C3) | 5.4 |

| π(C5-C6) | π(C2-C3) | 18.2 |

| LP(2) O(carbonyl) | σ*(C-O ester) | 25.1 |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactions of the Pyridine (B92270) Moiety

The pyridine ring in methyl 2-(pyridin-3-yl)propanoate is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. masterorganicchemistry.comlibretexts.org This deactivation is particularly pronounced at the positions ortho and para to the nitrogen. However, electrophilic substitution can still occur, typically requiring harsh reaction conditions. masterorganicchemistry.com For the pyridine ring in this compound, the substitution pattern will be directed by both the nitrogen atom and the 2-propanoate substituent.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Sulfonation is achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where the electrophile is protonated sulfur trioxide (⁺SO₃H). masterorganicchemistry.com The position of substitution on the pyridine ring is influenced by the directing effects of the existing substituents.

Nucleophilic Attack at Pyridine Ring Positions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. This reactivity can be exploited for the introduction of various functional groups. In some instances, the pyridine nitrogen itself can act as a nucleophile. For example, cyclic thionocarbamates have been shown to react with nucleophiles like thiophenolate and pyridine-2-thiolate. ntu.ac.uk

Furthermore, the generation of highly reactive intermediates like pyridynes allows for nucleophilic addition. The reaction of 2,3-pyridyne with amines has been shown to exclusively produce 2-aminopyridines. nih.gov This methodology has been extended to the synthesis of benzonaphthyridinones from 2,3-pyridyne and o-aminobenzoates. nih.gov

Reactions Involving the Ester Functional Group

The ester group of this compound is a key site for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis and Transesterification Reactions

Ester hydrolysis, the conversion of an ester to a carboxylic acid and an alcohol, can be catalyzed by either acid or base. The alkaline hydrolysis of esters generally proceeds through a transition state that resembles the anionic tetrahedral intermediate. researchgate.net The thermodynamic favorability of methyl carboxylate hydrolysis has been noted. science.gov

Transesterification, the reaction of an ester with an alcohol to form a new ester and a new alcohol, is another important transformation. nih.gov Enzyme-catalyzed transesterification has been studied, with pig liver esterase (PLE) being a common biocatalyst. researchgate.net In PLE-catalyzed transesterification, the rate-limiting step is often deacylation. researchgate.net

| Reaction | Reagents/Catalyst | Product |

| Alkaline Hydrolysis | Base (e.g., NaOH) | 2-(pyridin-3-yl)propanoic acid and Methanol (B129727) |

| Acid-Catalyzed Hydrolysis | Acid (e.g., HCl) and Water | 2-(pyridin-3-yl)propanoic acid and Methanol |

| Transesterification | Alcohol (R'OH) and Acid/Base Catalyst | This compound and R'OH |

Reduction to Corresponding Alcohols

The ester functionality can be reduced to the corresponding primary alcohol, 2-(pyridin-3-yl)propan-1-ol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane-tetrahydrofuran (B86392) complex (BH₃-THF). google.com For instance, a bromo-naphthalen-2-yl-methanol derivative was successfully reduced using BH₃-THF. google.com

Stereochemical Aspects of Reactions

When the alpha-carbon of the propanoate group is a stereocenter, the stereochemical outcome of reactions at or near this center is of significant interest.

In a study on the stereodivergent assembly of δ-valerolactones, this compound was examined as a substrate. rsc.orgrsc.org However, it showed poor conversion under the standard reaction conditions, indicating that the position of the nitrogen within the pyridine ring can significantly impact reactivity in complex catalytic systems. rsc.orgrsc.org The successful stereodivergent synthesis of all four stereoisomers of a related δ-valerolactone was achieved by permuting chiral copper and ruthenium catalysts. rsc.org

Computational studies have been employed to understand the stereochemical outcomes of reactions. For example, in diastereodivergent and enantioselective aza-Henry reactions, computational analysis helped to rationalize the observed selectivities by examining the transition state energies and non-bonded interactions. nih.gov Similarly, the stereodivergent behavior of α-methyl-β-hydroxy aldehydes in allylation and crotylation reactions was explained by differences in non-bonded interactions in the transition states. researchgate.net

Asymmetric Synthesis and Chiral Induction

The asymmetric synthesis of α-amino acids and their ester derivatives is a cornerstone of modern organic and medicinal chemistry. While direct methods for the asymmetric synthesis of this compound are not extensively documented, analogous strategies provide insight into potential synthetic routes. A well-established method for the asymmetric synthesis of α-amino acid derivatives is the use of chiral auxiliaries. For instance, the Schöllkopf auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, has been successfully employed in the asymmetric synthesis of β-heteroaromatic-substituted alanines. lmaleidykla.lt This methodology involves the lithiation of the chiral auxiliary followed by reaction with a suitable electrophile, such as a halomethyl derivative of a heterocycle. Subsequent hydrolysis of the resulting adduct yields the desired α-amino acid ester in high enantiomeric purity. lmaleidykla.lt

This approach has been applied to the synthesis of methyl (S)-2-amino-3-(6-chloro-3-ethoxycarbonylimidazo[1,2-a]pyridin-2-yl)propanoate, a structurally related heterocyclic amino acid ester. lmaleidykla.lt The key steps involve the reaction of the lithiated Schöllkopf's auxiliary with the corresponding bromomethylated precursor, followed by acidic hydrolysis to release the chiral amino acid ester. This strategy highlights a viable pathway for achieving chiral induction in the synthesis of amino acid derivatives containing a pyridine moiety.

Diastereoselective and Enantioselective Transformations

The development of diastereoselective and enantioselective transformations is crucial for accessing stereochemically pure compounds. Research in this area has led to highly selective methods for the synthesis of complex molecules containing pyridine scaffolds. One notable example is the highly enantioselective conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles. acs.orgnih.gov This reaction, catalyzed by a chiral-at-metal rhodium complex, furnishes the corresponding adducts in high yields and with excellent enantioselectivities, often exceeding 99:1 er. acs.orgnih.gov Although this transformation does not directly involve this compound as a substrate, the resulting product, after a subsequent transformation, can be a derivative, namely Methyl-(R)-3-phenyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanoate. acs.org This demonstrates the potential for creating chiral centers in molecules bearing a pyridinyl group through enantioselective catalysis.

Furthermore, stereodivergent synthesis has been achieved for δ-valerolactones containing an azaarene-containing quaternary stereocenter through a bimetallic copper/ruthenium relay catalysis. rsc.orgrsc.org This process involves a cascade of dehydrogenation, Michael addition, hydrogenation, and lactonization. While a variety of α-methyl azaaryl acetates, including those with pyridinyl moieties, were successful substrates, it was noted that this compound and its pyridin-4-yl isomer exhibited poor conversion under the standard reaction conditions. rsc.orgrsc.org This suggests that the position of the nitrogen atom in the pyridine ring plays a critical role in the reactivity of the substrate in this catalytic system.

Catalyzed Reactions and Reaction Kinetics

Metal-Catalyzed Transformations

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient routes to complex molecules. The reactivity of this compound in such transformations appears to be highly dependent on the catalytic system and the specific reaction.

In the context of a bimetallic copper/ruthenium-catalyzed stereodivergent synthesis of δ-valerolactones, this compound was found to be a poor substrate, resulting in low conversion to the desired product. rsc.orgrsc.org This contrasts with the successful application of its isomer, Methyl 2-(pyridin-2-yl)propanoate, in the same reaction, indicating that the 2-pyridyl moiety is crucial for enhancing reactivity in this specific transformation. rsc.orgrsc.org

Conversely, related structures have been successfully synthesized using metal catalysis. A highly enantioselective conjugate addition of 2-arylimidazo[1,2-a]pyridines to α,β-unsaturated 2-acylimidazoles is catalyzed by a chiral rhodium complex, leading to products that can be converted to derivatives of this compound with high enantiomeric excess. acs.orgnih.gov The reaction proceeds under mild conditions and demonstrates the utility of rhodium catalysis in constructing chiral molecules with a pyridine-containing fragment. acs.org

Table 1: Enantioselective Rhodium-Catalyzed Conjugate Addition acs.org

| Entry | Substrate 1 | Substrate 2 | Catalyst | Yield (%) | er |

| 1 | 2-Phenylimidazo[1,2-a]pyridine | (E)-1-(1-Phenyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one | Λ-RhS (0.5 mol %) | 98 | >99:1 |

| 2 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | (E)-1-(1-Phenyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one | Λ-RhS (0.5 mol %) | 89 | >99:1 |

Organocatalytic Applications

While organocatalysis has emerged as a powerful tool for asymmetric synthesis, specific applications involving this compound are not well-documented in the reviewed literature. However, the broader field of organocatalysis has seen significant advances in the synthesis of chiral molecules containing heterocyclic cores. rsc.org Cinchona-based organocatalysts, for example, have been successfully used in asymmetric Michael and Friedel–Crafts reactions. mdpi.com These catalysts, often featuring a tertiary amine and a hydroxyl group, can activate substrates through hydrogen bonding and facilitate enantioselective bond formation. Given the presence of the basic nitrogen atom in the pyridine ring, this compound could potentially interact with chiral Brønsted or Lewis acid organocatalysts, suggesting a potential area for future research.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed kinetic and thermodynamic studies specifically investigating the reaction mechanisms of this compound are scarce in the available literature. Such studies are essential for understanding reaction pathways, optimizing reaction conditions, and designing more efficient catalysts. For related reactions, such as the esterification of propionic acid with methanol over an acidic cation-exchange resin, kinetic behavior has been investigated, revealing the influence of temperature and reactant molar ratios on reaction rates and equilibrium conversions. researchgate.net Computational studies have also been employed to elucidate the thermodynamics of bioconjugation reactions involving lysine (B10760008) and cysteine residues, providing insights into the reactivity of different functional groups. mdpi.com Similar experimental and computational investigations on reactions involving this compound would be invaluable for a deeper understanding of its chemical behavior.

Application in Organic Synthesis and Materials Science

Methyl 2-(pyridin-3-yl)propanoate as a Key Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in the field of organic chemistry, providing a versatile scaffold for the construction of more complex molecules. Its structure, which combines a pyridine (B92270) ring with a propanoate ester functional group, allows for a variety of chemical transformations, making it an important intermediate in several synthetic pathways.

Intermediate in the Synthesis of Diverse Organic Molecules

The utility of methyl 2-(pyridin-yl)propanoate derivatives as intermediates is demonstrated in their application in stereodivergent synthesis. For instance, in the synthesis of δ-valerolactones, which are significant scaffolds in medicinal chemistry, methyl 2-(pyridin-2-yl)propanoate is a key reactant. rsc.org In a specific study, when this compound and methyl 2-(pyridin-4-yl)propanoate were tested under the same reaction conditions, they resulted in poor conversion and did not yield the desired products. rsc.org This highlights the critical role of the substitution pattern on the pyridine ring in directing the reactivity and outcome of the synthesis. rsc.org

The core structure of this compound is a recurring motif in various synthetic endeavors. While direct examples of its incorporation into a wide array of complex molecules are specific to particular research goals, its constituent parts, the pyridine ring and the methyl propanoate side chain, are both common functionalities in organic synthesis. The pyridine moiety can undergo N-alkylation, oxidation, and various coupling reactions, while the ester can be hydrolyzed, reduced, or act as a nucleophile in its enolate form.

Precursor to Various Pharmaceutical Intermediates and Analogs

The pyridine nucleus is a common feature in many biologically active compounds and pharmaceuticals. Consequently, pyridine derivatives often serve as crucial precursors in medicinal chemistry. Heteroaromatic α-amino acid derivatives, which include structures analogous to this compound, are recognized as important bioactive compounds and valuable tools in the development of highly selective peptide ligands. lmaleidykla.lt For example, derivatives such as (S)-3-(4- and 3-pyridyl)alanine are known neuroexcitatory amino acids or their precursors. lmaleidykla.lt

This compound itself is listed and sold as a pharmaceutical intermediate, indicating its role in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.comamericanelements.com Its structural components can be found in more complex drug molecules. The synthesis of bioactive molecules often involves the use of such intermediates that can be readily modified to achieve the desired final structure and biological activity. mdpi.com

Utility in the Synthesis of Uracil (B121893) Derivatives

The synthesis of uracil and its derivatives, a class of compounds with significant biological and pharmaceutical applications, including anticancer and antiviral therapies, can involve pyridine-containing reagents. acs.orgrsc.org Pyridine is often employed as a catalyst or a solvent in the reactions to form the uracil ring. For instance, in the synthesis of certain uracil urea (B33335) derivatives, pyridine is used as the solvent. rsc.orgmdpi.com

Furthermore, synthetic strategies have been developed to create pyridine-fused uracils, which are of increasing interest due to their diverse biological activities. acs.org One such method involves a one-pot multicomponent reaction of 6-methyluracils, aldehydes, and ammonium (B1175870) iodide to form pyridine-fused uracil scaffolds. acs.org While these examples show the involvement of pyridine derivatives in the synthesis of uracils and related structures, the direct use of this compound as a starting material for the construction of a uracil ring is not extensively documented in the surveyed literature. The common methods for uracil synthesis often start from β-ketoesters and urea or from other pre-formed pyrimidine (B1678525) rings. slideshare.net

Incorporation into Advanced Materials

The chemical structure of this compound, containing both a pyridine ring and an ester group, makes it a potentially valuable monomer for the synthesis of functional polymers. These functional groups can impart specific properties to the resulting materials.

Pyridine-Containing Polymers: Synthesis and Property Modulation

The incorporation of pyridine units into polymer backbones can significantly influence the properties of the resulting materials. Pyridine-containing polymers exhibit a range of interesting characteristics, such as specific solubility, thermal stability, and the ability to form complexes with metals. tandfonline.com For instance, poly(4-vinylpyridine) and its quaternized derivatives demonstrate unique solvation properties and have applications as functional macromolecules. nih.gov

The synthesis of pyridine-based polybenzimidazoles from pyridine dicarboxylic acids has been shown to yield materials with high thermal stability and proton conductivity, which are desirable for applications such as high-temperature polymer electrolyte membrane fuel cells. mdpi.com The basic nitrogen atom in the pyridine ring can enhance the properties of the polymer, for example, by increasing the number of basic groups in the polymer chain. mdpi.com While not directly utilizing this compound, these studies establish the principle that pyridine-containing monomers can be used to tailor polymer properties. The presence of the pyridine moiety in a polymer derived from this compound could be expected to influence its solubility, thermal behavior, and potential for post-polymerization modification. tandfonline.com

Esters in Polymer Synthesis: Influence on Flexibility and Biodegradability

The ester group is a key functional group in polymer chemistry, significantly affecting the physical and chemical properties of polymers. The presence of ester linkages in the polymer backbone can increase chain flexibility. Current time information in Bangalore, IN. This increased flexibility can lead to a lower glass transition temperature and melting point. acs.org For example, in aliphatic long-chain polyesters, an increase in the number of ester groups leads to a decrease in the melting temperature.

Furthermore, the inclusion of ester groups is a well-established strategy for imparting biodegradability to synthetic polymers. The ester bonds are susceptible to hydrolysis, which can be catalyzed by enzymes such as lipases. rsc.org This makes polyesters an important class of biodegradable polymers. acs.org The rate of biodegradation can be influenced by the density of ester groups along the polymer chain; a higher ester content often leads to a faster degradation rate. acs.org Therefore, the incorporation of a monomer like this compound into a polymer could contribute to its flexibility and potential biodegradability.

Table of Research Findings on the Influence of Ester Groups in Polymers

| Property | Influence of Ester Groups | References |

| Melting Temperature | Generally decreases with an increasing amount of ester groups in the polymer backbone. | |

| Flexibility | Increases polymer chain flexibility. | Current time information in Bangalore, IN. |

| Biodegradability | Imparts biodegradability due to the susceptibility of ester bonds to hydrolysis. | acs.orgrsc.org |

| Degradation Rate | The rate of degradation often increases with a higher content of ester groups. | acs.org |

Future Research Directions in Pyridyl Propanoate Chemistry

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The development of green and sustainable chemical processes is a paramount goal in modern organic synthesis. rasayanjournal.co.in For pyridyl propanoates, future research will prioritize the design of synthetic routes that maximize atom economy, utilize renewable feedstocks, and minimize waste.

Another avenue involves the remodeling of complex molecular skeletons. For instance, synthetic strategies that construct substituted pyridines through the cleavage and rearrangement of (aza)indole or benzofuran (B130515) frameworks are emerging. nih.gov Applying such ring-remodeling methodologies could provide novel disconnections and pathways to Methyl 2-(pyridin-3-yl)propanoate and its derivatives, potentially from more readily available starting materials.

Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is essential for process optimization. Advanced in-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical transformations, providing critical data that can be used to improve yield, selectivity, and safety. mt.com

Future research on the synthesis of this compound will increasingly employ these methods to study reaction dynamics. european-mrs.com

In-Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These techniques are invaluable for tracking the concentration of reactants, intermediates, and products in real-time. mt.comresearchgate.net By monitoring characteristic vibrational frequencies, chemists can gain immediate insight into reaction progress, identify transient species, and detect the onset of side reactions. This is particularly useful for optimizing complex catalytic cycles. researchgate.net

Synchrotron-Based X-ray Techniques : Methods like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) provide detailed information about the electronic state and coordination environment of metal catalysts under reaction conditions. european-mrs.com For catalytic transformations involving pyridyl propanoates, these techniques can elucidate the active state of the catalyst and map out electron transfer processes. european-mrs.com

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : Recent developments have enabled the integration of reactors directly into NMR spectrometers, allowing for the direct observation of reactions on a molecular level as they occur. mdpi.com This could be applied to study the intricate mechanistic details of pyridyl propanoate synthesis.

The table below summarizes key techniques and their potential contributions to pyridyl propanoate chemistry.

| Spectroscopic Technique | Information Provided | Application in Pyridyl Propanoate Chemistry |

| In-Situ FTIR/Raman | Real-time concentration of chemical species, identification of functional groups. researchgate.net | Monitoring reactant consumption and product formation; detecting intermediates in catalytic cycles. |

| In-Situ XAS/XPS | Oxidation state and local coordination environment of catalysts. european-mrs.com | Characterizing the active state of metal catalysts (e.g., Cu/Ru systems) during the reaction. |

| In-Situ NMR | Detailed molecular structure of species in solution; reaction kinetics. mdpi.com | Elucidating complex reaction mechanisms and identifying transient intermediates with high certainty. |

By integrating these analytical tools, researchers can move beyond traditional trial-and-error optimization to a more knowledge-driven approach for developing robust and efficient synthetic protocols. mt.com

Deepening Understanding of Reaction Mechanisms through Advanced Computational Modeling

Alongside experimental work, advanced computational modeling has become an indispensable tool for elucidating complex reaction mechanisms. Density Functional Theory (DFT) and other computational methods can be used to map potential energy surfaces, calculate the geometries of transition states, and predict reaction outcomes. This insight is critical for rationally designing more efficient catalysts and reaction conditions.

For pyridyl propanoate chemistry, future computational studies will likely focus on several key areas:

Mapping Reaction Pathways : Many syntheses involve multiple competing pathways. For instance, the intramolecular reaction of a related 2-pyridyl propanoate can lead to either a benzo[c]quinolizine or a 4-hydroxycoumarin, depending on the conditions. acs.org Computational modeling can rationalize these divergent pathways by comparing the activation energies of the key steps, helping to define conditions that favor the desired product.

Predicting Stereochemical Outcomes : For the synthesis of chiral molecules, predicting and controlling stereochemistry is vital. nih.gov Computational models can be used to simulate the interactions within chiral catalyst pockets, explaining the origins of enantioselectivity and diastereoselectivity observed in reactions, such as the stereodivergent synthesis of δ-valerolactones. nih.gov

By providing a molecular-level picture of the reaction, computational chemistry will accelerate the discovery and optimization of new transformations for this compound.

Development of Innovative Catalytic Systems for Pyridyl Propanoate Transformations

Catalysis is at the heart of modern synthetic chemistry, and the development of novel catalytic systems is a major frontier for pyridyl propanoate research. Future efforts will span homogeneous, heterogeneous, and biocatalysis to address specific synthetic challenges.

A significant challenge was highlighted in a recent study on a cooperative Cu/Ru bimetallic relay catalysis system. rsc.org This innovative system efficiently catalyzed a cascade reaction with methyl 2-(pyridin-2-yl)propanoate but yielded poor conversion with this compound. rsc.orgrsc.orgnih.gov This presents a clear future direction: modifying the chiral ligands or the metal centers of this bimetallic system to enable high reactivity and stereocontrol for the 3-pyridyl isomer.

Heterogeneous catalysts, such as zeolites (e.g., HZSM-5), offer advantages in terms of catalyst recovery and recycling, contributing to more sustainable processes. rsc.org Research into designing structured zeolite catalysts specifically for the synthesis of functionalized pyridines from simpler precursors is a promising area. rsc.org

Furthermore, organocatalysis, which uses small organic molecules to catalyze reactions, provides a metal-free alternative. The use of catalysts like trifluoromethanesulfonic acid has been shown to be effective in the one-step synthesis of related structures, offering a simple and environmentally friendly option. google.com Exploring a broader range of organocatalysts for transformations of this compound is a worthwhile endeavor.

The table below outlines various catalytic systems and their potential for advancing pyridyl propanoate chemistry.

| Catalyst Type | Example System | Advantages | Future Research Focus |

| Homogeneous (Bimetallic) | Cu/Ru Relay System rsc.org | High stereoselectivity, mild conditions, step economy. rsc.orgrsc.org | Modifying ligands/metals to improve reactivity for the 3-pyridyl isomer. |

| Heterogeneous | HZSM-5 Zeolite rsc.org | Recyclable, thermally stable, potential for continuous flow. | Designing catalysts for direct synthesis of functionalized pyridines from renewable feedstocks. |

| Organocatalysis | Trifluoromethanesulfonic Acid google.com | Metal-free, lower toxicity, often cheaper. | Discovering new organocatalysts for asymmetric transformations of pyridyl propanoates. |

| Biocatalysis | Reductases, Lipases acs.org | Unmatched stereoselectivity, green reaction conditions, reduced waste. acs.org | Enzyme screening and engineering for direct, enantioselective synthesis of the target molecule. |

Expanded Applications in Specialty Chemical and Advanced Materials Development

While direct applications of this compound are not yet widespread, its structural features suggest significant potential as a versatile building block in several high-value sectors. Future research will focus on transforming this compound into functional molecules for pharmaceuticals, agrochemicals, and materials science.

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and drugs. nih.gov A closely related compound, methyl (S)-3-amino-3-(3-pyridyl)propanoate, is a key starting material for an orally active antagonist of the platelet fibrinogen receptor, highlighting the value of the 3-pyridylpropanoate core. researchgate.net Future research could explore the conversion of this compound into novel libraries of compounds for biological screening. For example, its isomer, methyl 2-(pyridin-2-yl)propanoate, is a precursor to δ-valerolactones, which are important scaffolds in medicinal chemistry. rsc.org Overcoming the reactivity challenges with the 3-pyridyl isomer could unlock similar pathways to new classes of bioactive molecules.

In the realm of specialty chemicals, heterocyclic compounds are used as intermediates in the synthesis of agrochemicals, dyes, and fragrances. thegoodscentscompany.com The development of efficient and scalable synthetic routes to this compound and its derivatives will make it an attractive intermediate for these industries.

Furthermore, the functional groups present in the molecule—a pyridine ring and an ester—allow for diverse chemical modifications, making it a candidate for the development of advanced materials. The pyridine unit can be used for coordination to metal centers to form metal-organic frameworks (MOFs) or functional polymers with unique electronic or catalytic properties. The ester group can be readily hydrolyzed or converted to an amide, enabling its incorporation into polymer backbones or as a pendant group to tune material properties.

Q & A

Q. Q1. What are the optimal synthetic routes for Methyl 2-(pyridin-3-yl)propanoate, and how do reaction conditions influence yield and purity?

Answer:

- Synthesis Methods : The compound can be synthesized via iridium-catalyzed reactions using methyl 2-(di(tert-butoxycarbonyl)amino)acrylate and pyridine derivatives. A reported yield of 73% was achieved using [Ir(ppy)₂(dtbbpy)]PF₆ as a catalyst with Hantzsch ester as a reductant .

- Critical Parameters :

- Solvent : Ethyl acetate/hexanes mixtures are effective for purification.

- Temperature : Ambient to mild heating (25–40°C) minimizes side reactions.

- Catalyst Loading : 0.01–0.1 mol% iridium ensures cost efficiency.

- Purity Control : Thin-layer chromatography (TLC) and flash column chromatography are essential to isolate the ester product from unreacted starting materials .

Q. Q2. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Answer:

- NMR Analysis :

- HRMS : A molecular ion [M+H]⁺ at m/z 198.0771 matches the theoretical mass (198.0766) for C₉H₁₁NO₄ .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. Q3. How do structural modifications of this compound impact its reactivity in medicinal chemistry applications?

Answer:

Q. Q4. What strategies resolve contradictions in reported biological activity data for pyridinylpropanoate derivatives?

Answer:

- Data Discrepancy Analysis :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) and incubation times (24h vs. 48h) significantly alter IC₅₀ values .

- Impurity Effects : Residual solvents (e.g., DMSO) or unreacted starting materials (e.g., pyridine-3-carboxaldehyde) may inhibit biological activity. Use of preparative HPLC mitigates this .

- Validation : Cross-reference NMR and HRMS data with PubChem records (CID: 2742660-47-3) to confirm compound identity .

Q. Q5. How can computational modeling predict the metabolic stability of this compound?

Answer:

- In Silico Tools :

- Molecular Docking : Pyridinylpropanoates show high affinity for cytochrome P450 3A4 (CYP3A4) active sites, predicting rapid hepatic metabolism .

- ADMET Prediction : LogP values (~1.5) suggest moderate blood-brain barrier penetration, while topological polar surface area (TPSA = 60 Ų) indicates low oral absorption .

- Experimental Validation : Microsomal stability assays (human liver microsomes) confirm CYP-mediated oxidation as the primary metabolic pathway .

Methodological Challenges and Solutions

Q. Q6. How to address low yields in large-scale synthesis of this compound?

Answer:

- Scale-Up Issues :

- Process Optimization :

Q. Q7. What analytical methods differentiate this compound from its regioisomers (e.g., pyridin-2-yl or pyridin-4-yl analogs)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.